molecular formula C20H16O2 B14297739 3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one CAS No. 120760-31-8

3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one

Cat. No.: B14297739
CAS No.: 120760-31-8
M. Wt: 288.3 g/mol
InChI Key: IXARNPSZFIRRPJ-UHFFFAOYSA-N
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Description

3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves multiple steps, including the formation of the cyclopentadienone ring and the introduction of acetyl and phenyl groups. One common method involves the cyclization of a suitable precursor, followed by functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienone derivatives: Compounds with similar cyclopentadienone structures but different substituents.

    Phenyl-substituted cyclopentadienes: Compounds with phenyl groups attached to the cyclopentadiene ring.

    Acetyl-substituted aromatic compounds: Compounds with acetyl groups attached to aromatic rings.

Uniqueness

3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

120760-31-8

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C20H16O2/c1-13-17(14(2)21)19(16-11-7-4-8-12-16)20(22)18(13)15-9-5-3-6-10-15/h3-12H,1-2H3

InChI Key

IXARNPSZFIRRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C1C(=O)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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